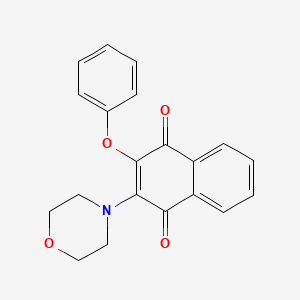
2-(4-morpholinyl)-3-phenoxynaphthoquinone
描述
2-(4-morpholinyl)-3-phenoxynaphthoquinone, also known as LY294002, is a synthetic compound that is widely used in scientific research. It is a potent inhibitor of phosphatidylinositol 3-kinase (PI3K), an enzyme that plays a critical role in cellular signaling pathways. LY294002 has been extensively studied for its ability to modulate various cellular processes, including cell proliferation, differentiation, apoptosis, and autophagy.
作用机制
2-(4-morpholinyl)-3-phenoxynaphthoquinone inhibits PI3K by binding to the ATP-binding site of the enzyme. This prevents the transfer of phosphate groups to phosphatidylinositol, which is a key step in the PI3K signaling pathway. The inhibition of PI3K leads to the inhibition of downstream targets such as Akt and mTOR, which are involved in various cellular processes such as cell survival, proliferation, and metabolism.
Biochemical and Physiological Effects
2-(4-morpholinyl)-3-phenoxynaphthoquinone has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis in endothelial cells, and promote autophagy in neurons. 2-(4-morpholinyl)-3-phenoxynaphthoquinone has also been shown to modulate the expression of various genes involved in cellular processes such as DNA repair, oxidative stress, and inflammation.
实验室实验的优点和局限性
2-(4-morpholinyl)-3-phenoxynaphthoquinone has several advantages for lab experiments. It is a potent and specific inhibitor of PI3K, which makes it a useful tool for studying the role of this enzyme in various cellular processes. It is also relatively easy to use and has a long shelf life. However, there are some limitations to the use of 2-(4-morpholinyl)-3-phenoxynaphthoquinone. It has been shown to have off-target effects on other enzymes such as DNA-PK and mTOR, which can complicate data interpretation. It also has limited solubility in aqueous solutions, which can make it difficult to use in some experimental systems.
未来方向
For the use of 2-(4-morpholinyl)-3-phenoxynaphthoquinone include the study of its role in aging and age-related diseases, the development of more specific and potent inhibitors, and the use of combination therapies.
科学研究应用
2-(4-morpholinyl)-3-phenoxynaphthoquinone is widely used in scientific research to study the role of PI3K in various cellular processes. It has been shown to inhibit the PI3K pathway in a dose-dependent manner, leading to the inhibition of downstream targets such as Akt and mTOR. 2-(4-morpholinyl)-3-phenoxynaphthoquinone has been used to study the role of PI3K in cancer, cardiovascular disease, neurodegenerative diseases, and inflammation. It has also been used to investigate the mechanism of action of various drugs and natural compounds.
属性
IUPAC Name |
2-morpholin-4-yl-3-phenoxynaphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c22-18-15-8-4-5-9-16(15)19(23)20(25-14-6-2-1-3-7-14)17(18)21-10-12-24-13-11-21/h1-9H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZYJNXEMNSNIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=O)C3=CC=CC=C3C2=O)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



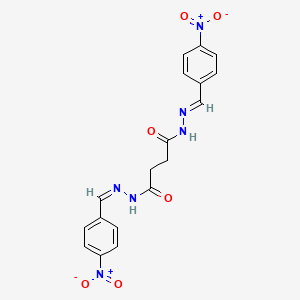

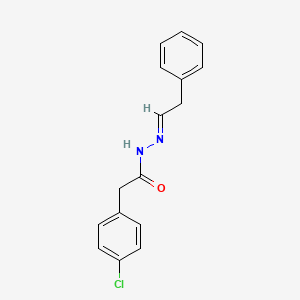
![4-[2-(2-chloro-6-methylphenoxy)ethyl]morpholine](/img/structure/B3857530.png)

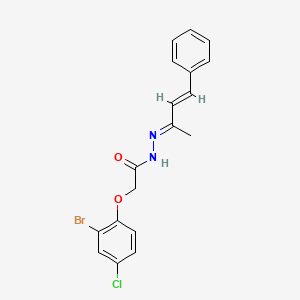
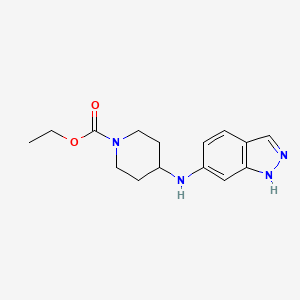
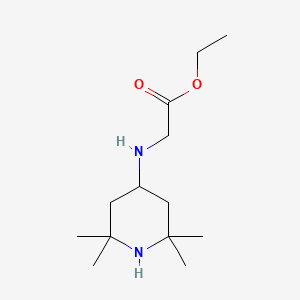
![3-methyl-4-{[(phenylsulfonyl)oxy]imino}-2,5-cyclohexadien-1-one](/img/structure/B3857590.png)
![{2-[(2-nitrovinyl)amino]phenyl}(phenyl)methanone](/img/structure/B3857593.png)
![(6,8,9-trimethyl-4-phenyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl acetate](/img/structure/B3857598.png)

![6-methyl-3-[2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3857608.png)
